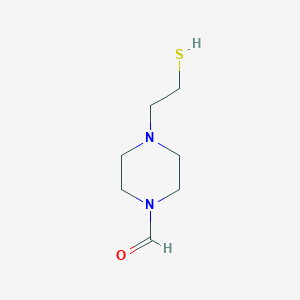
3-ethyl-4-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-methyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C7H11N. It is a derivative of pyrrole, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would be 3-ethyl-2,5-hexanedione and ammonia .
Industrial Production Methods: Industrial production of pyrroles, including this compound, often involves catalytic processes. These methods are designed to be efficient and scalable, ensuring high yields and purity. The use of metal catalysts, such as palladium or copper, is common in these processes .
化学反应分析
Types of Reactions: 3-Ethyl-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated pyrroles, nitrated pyrroles, and sulfonated pyrroles.
科学研究应用
3-Ethyl-4-methyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of dyes, pigments, and polymers
作用机制
The mechanism of action of 3-ethyl-4-methyl-1H-pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes .
相似化合物的比较
Pyrrole: The parent compound, lacking the ethyl and methyl substituents.
2,5-Dimethylpyrrole: Another derivative with methyl groups at the second and fifth positions.
3,4-Dimethylpyrrole: Similar to 3-ethyl-4-methyl-1H-pyrrole but with two methyl groups instead of an ethyl and a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group can affect its electronic properties and steric interactions, making it distinct from other pyrrole derivatives .
属性
CAS 编号 |
488-92-6 |
|---|---|
分子式 |
C7H11N |
分子量 |
109.17 g/mol |
IUPAC 名称 |
3-ethyl-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C7H11N/c1-3-7-5-8-4-6(7)2/h4-5,8H,3H2,1-2H3 |
InChI 键 |
LJHJBIWBAPQTFM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CNC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


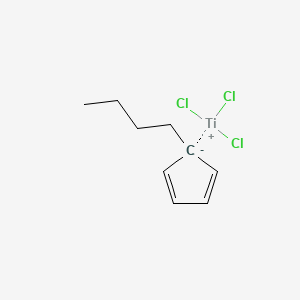

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(8R,9R,13S,14R,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol](/img/structure/B13812203.png)
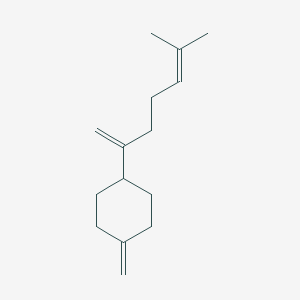
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
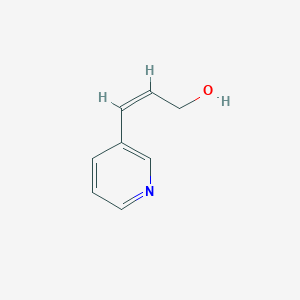
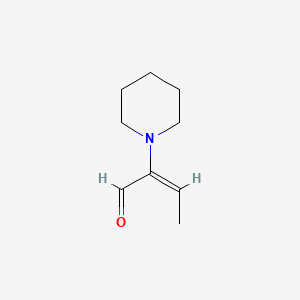
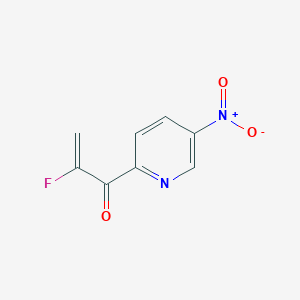
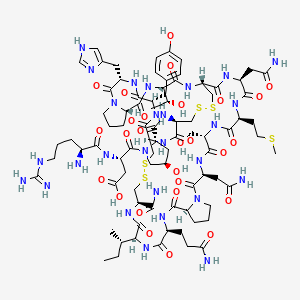
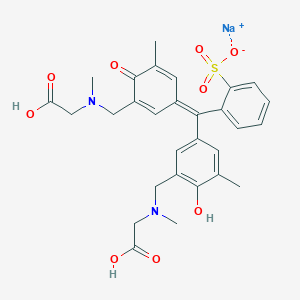
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
